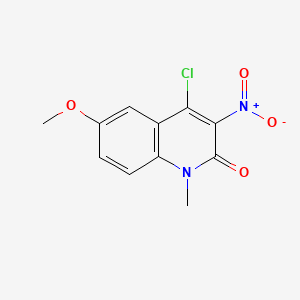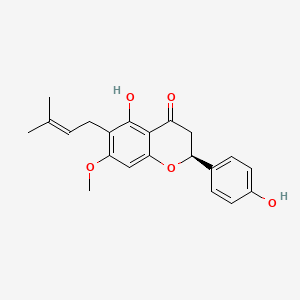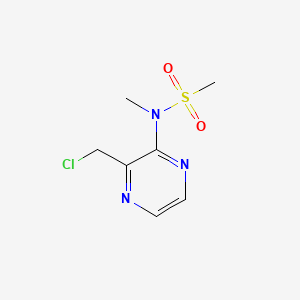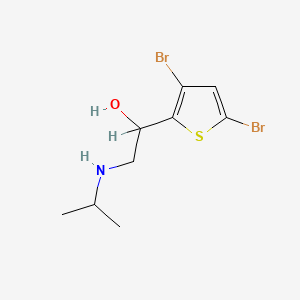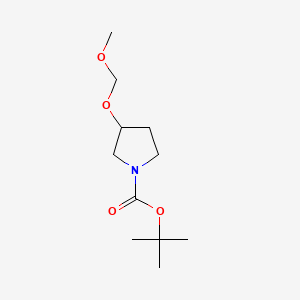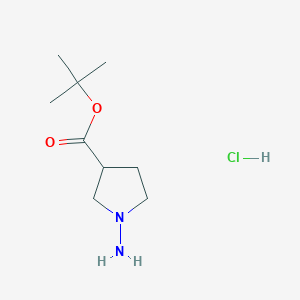
3-Boc-aminopyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boc-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error .
Analyse Chemischer Reaktionen
Types of Reactions
3-Boc-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are N-substituted pyrrolidines.
Deprotection Reactions: The major product is the free amine, 3-aminopyrrolidine.
Wissenschaftliche Forschungsanwendungen
3-Boc-aminopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is employed in the production of fine chemicals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-Boc-aminopyrrolidine hydrochloride primarily involves its role as a precursor in chemical reactions. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-3-aminopyrrolidine: Similar in structure but with the Boc group on the nitrogen atom of the pyrrolidine ring.
3-(Boc-aminomethyl)pyrrolidine: Contains a Boc-protected aminomethyl group attached to the pyrrolidine ring.
Uniqueness
3-Boc-aminopyrrolidine hydrochloride is unique due to its specific substitution pattern and the stability conferred by the Boc group. This stability makes it a valuable intermediate in organic synthesis and pharmaceutical research, allowing for selective reactions and high yields .
Eigenschaften
Molekularformel |
C9H19ClN2O2 |
|---|---|
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
tert-butyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7-4-5-11(10)6-7;/h7H,4-6,10H2,1-3H3;1H |
InChI-Schlüssel |
WBNMBVTYZYQTHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCN(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



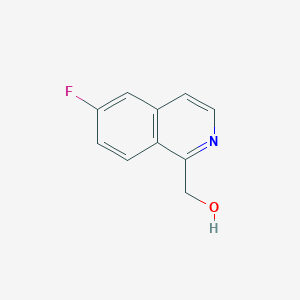
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
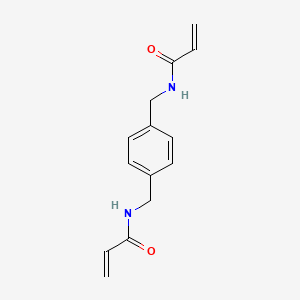
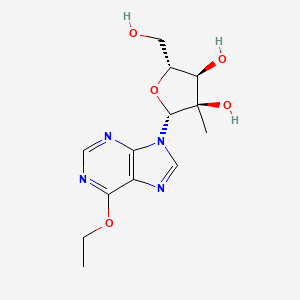
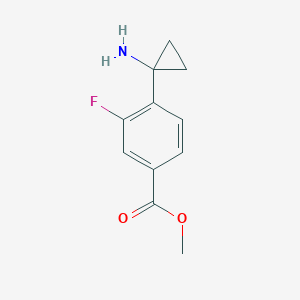
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

